molecular formula C4H4F3NO2 B3031053 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol CAS No. 134219-67-3

5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol

Cat. No.: B3031053
CAS No.: 134219-67-3
M. Wt: 155.08 g/mol
InChI Key: CBDSQULSETVXPZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing a trifluoromethyl group and a hydroxylamine derivative. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Comparison with Similar Compounds

    Isoxazole: A related compound with a similar ring structure but without the trifluoromethyl group.

    Trifluoromethyl-substituted compounds: Other compounds containing the trifluoromethyl group, such as trifluoromethylbenzene and trifluoromethylpyridine.

Uniqueness: 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol is unique due to the combination of the trifluoromethyl group and the dihydroisoxazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

5-(trifluoromethyl)-4H-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO2/c5-4(6,7)3(9)1-2-8-10-3/h2,9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSQULSETVXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NOC1(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381748
Record name 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134219-67-3
Record name 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Reactant of Route 2
5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Reactant of Route 3
5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Reactant of Route 4
5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Reactant of Route 5
5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Reactant of Route 6
5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol

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